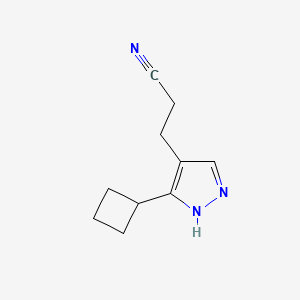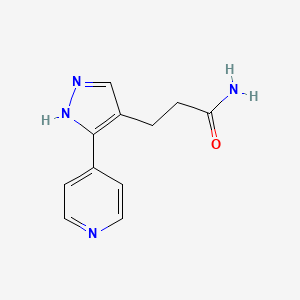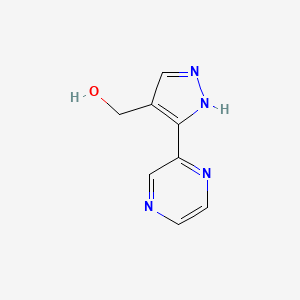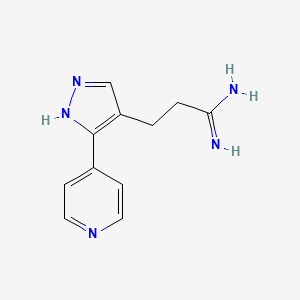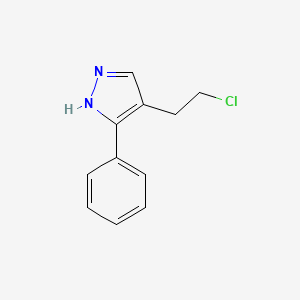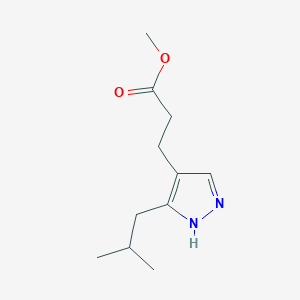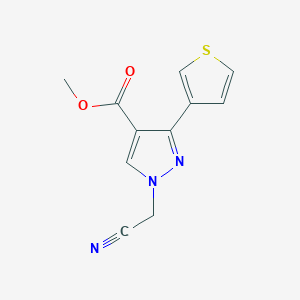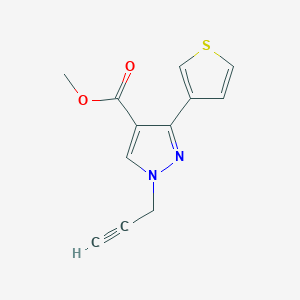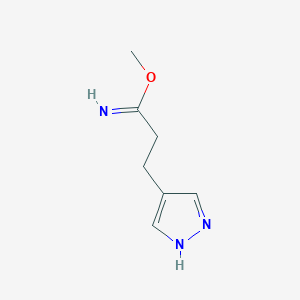![molecular formula C11H15N3O2 B1482478 2-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid CAS No. 2098057-68-0](/img/structure/B1482478.png)
2-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid
Übersicht
Beschreibung
The compound “2-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid” seems to be a complex organic molecule. It appears to contain a pyrazolo[1,5-a]pyrazine core, which is a bicyclic structure consisting of fused pyrazole and pyrazine rings .
Synthesis Analysis
While specific synthesis methods for this exact compound were not found, similar compounds such as 6,7-dihydropyrazolo[1,5-a]pyrazines have been synthesized through reactions involving aminoazoles and dicarbonyl compounds .
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name. It likely contains a cyclopropyl group attached to a 6,7-dihydropyrazolo[1,5-a]pyrazine core, with an acetic acid moiety also attached .
Chemical Reactions Analysis
While specific reactions involving this compound were not found, similar compounds such as 6,7-dihydropyrazolo[1,5-a]pyrazines have been known to undergo various reactions including hydrolysis, oxidation, reduction, alkylation, formylation, and nitrosation .
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Several studies have explored the synthesis of complex pyrazole and pyridine derivatives, showcasing methodologies that could potentially apply to the synthesis and structural analysis of the target compound. For instance, research by Smyth et al. (2007) demonstrates divergent cyclisations of similar pyrazole acetic acids, leading to a variety of bicyclic heterocycles. This process emphasizes the sensitivity of cyclization outcomes to both reagents and reaction conditions, offering insight into how similar approaches could tailor the synthesis of the target compound (Smyth et al., 2007).
Potential Applications in Material Science and Chemistry
Katritzky et al. (2002) provide an example of synthesizing dihydropyrazino and dihydropyrazepino derivatives, showcasing the potential for creating new materials with unique properties through the manipulation of pyrazole-based structures (Katritzky et al., 2002). Furthermore, the work by Huang and Zhou (2002) on the novel cyclization reactions of cyclopropylideneacetic acids suggests that exploring reactions under varying conditions can yield diverse and potentially valuable chemical entities (Huang & Zhou, 2002).
Molecular Docking and Antimicrobial Applications
Research by Flefel et al. (2018) on the synthesis and molecular docking of pyrazole derivatives highlights the potential for designing compounds with specific biological or catalytic activities. This suggests avenues for the target compound's derivatives to be explored in similar computational and biological studies, potentially leading to new antimicrobial agents or catalysts (Flefel et al., 2018).
Zukünftige Richtungen
The future directions for this compound could involve further exploration of its synthesis, characterization, and potential biological activities. Given the biological activities observed for similar compounds, it may be worthwhile to investigate this compound’s potential as a pharmaceutical agent .
Wirkmechanismus
Target of Action
The primary target of 2-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid is the Hepatitis B Virus (HBV) capsid . The HBV capsid plays a crucial role in the life cycle of the virus, making it an attractive target for antiviral therapy .
Mode of Action
This compound acts as a capsid assembly modulator (CAM) . It interacts with the HBV capsid, disrupting its assembly and thereby inhibiting the replication of the virus .
Biochemical Pathways
The compound affects the HBV life cycle by interfering with the assembly of the viral capsid . This disruption prevents the virus from replicating and spreading to new cells .
Pharmacokinetics
The pharmacokinetic properties of this compound are characterized by excellent anti-HBV activity, low cytotoxicity, and acceptable oral PK profiles . This suggests that the compound is well-absorbed and distributed in the body, and it is effective in inhibiting HBV .
Result of Action
The result of the action of this compound is the inhibition of HBV replication . By disrupting the assembly of the HBV capsid, the compound prevents the virus from replicating and spreading, thereby reducing the viral load in the body .
Biochemische Analyse
Biochemical Properties
2-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as a modulator of hepatitis B virus capsid assembly . The compound’s interaction with enzymes such as integrase and its potential inhibitory effects on catalytic activities are of particular interest . These interactions are primarily based on the compound’s ability to bind to specific active sites, altering the enzyme’s conformation and activity.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, studies have demonstrated its inhibitory effects on the growth of A549 lung cancer cells . The compound’s impact on cell signaling pathways, such as those involving vasopressin V1b and chemokine CXCR7 receptors, highlights its potential therapeutic applications .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to specific sites on enzymes, leading to conformational changes that inhibit their catalytic activities . Additionally, it has been shown to modulate gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions underpin the compound’s biological effects and therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may diminish over extended periods . Long-term exposure to the compound has been associated with sustained inhibitory effects on cell growth and metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects with minimal toxicity . Higher doses can lead to toxic or adverse effects, including cytotoxicity and organ damage . These dosage-dependent effects highlight the importance of optimizing dosage regimens for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound’s metabolism involves its conversion into various metabolites, which may retain or alter its biological activity . Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound’s localization and accumulation in different cellular compartments influence its activity and function. Studies have shown that the compound can cross cellular membranes and accumulate in specific tissues, where it exerts its biological effects .
Subcellular Localization
The subcellular localization of this compound is a key determinant of its activity and function. The compound is directed to specific compartments or organelles by targeting signals or post-translational modifications . Its localization within the nucleus, mitochondria, or other organelles can influence its interactions with biomolecules and its overall biological effects .
Eigenschaften
IUPAC Name |
2-(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c15-11(16)7-13-3-4-14-9(6-13)5-10(12-14)8-1-2-8/h5,8H,1-4,6-7H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKXNUWFEYOUVHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN3CCN(CC3=C2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


